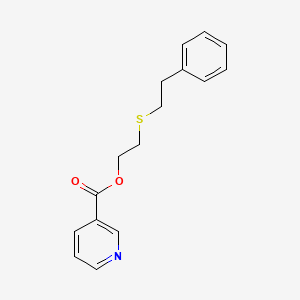
1-Chloro-1-(2-iodo-4-(methylthio)phenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-1-(2-iodo-4-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H10ClIOS This compound is characterized by the presence of a chloro group, an iodo group, and a methylthio group attached to a phenyl ring, along with a propan-2-one moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(2-iodo-4-(methylthio)phenyl)propan-2-one typically involves the following steps:
Halogenation: The introduction of the iodo and chloro groups can be achieved through halogenation reactions. For instance, the phenyl ring can be iodinated using iodine and a suitable oxidizing agent.
Thioether Formation: The methylthio group can be introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the phenyl ring.
Ketone Formation: The propan-2-one moiety can be introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the phenyl ring in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
1-Chloro-1-(2-iodo-4-(methylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and halogen atoms.
Coupling Reactions: The phenyl ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium thiolate or potassium iodide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield thioethers or iodides, while coupling reactions can produce biaryl compounds.
科学的研究の応用
1-Chloro-1-(2-iodo-4-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through substitution and coupling reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique functional groups.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-Chloro-1-(2-iodo-4-(methylthio)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The chloro and iodo groups can participate in halogen bonding, while the methylthio group can engage in sulfur-based interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
1-Chloro-1-(3-iodo-2-(methylthio)phenyl)propan-2-one: Similar structure but with different positions of the iodo and methylthio groups.
1-Bromo-1-(2-iodo-4-(methylthio)phenyl)propan-2-one: Similar structure but with a bromo group instead of a chloro group.
1-Chloro-1-(2-iodo-4-(ethylthio)phenyl)propan-2-one: Similar structure but with an ethylthio group instead of a methylthio group.
Uniqueness
1-Chloro-1-(2-iodo-4-(methylthio)phenyl)propan-2-one is unique due to the specific arrangement of its functional groups, which confer distinct reactivity and interaction profiles. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C10H10ClIOS |
|---|---|
分子量 |
340.61 g/mol |
IUPAC名 |
1-chloro-1-(2-iodo-4-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H10ClIOS/c1-6(13)10(11)8-4-3-7(14-2)5-9(8)12/h3-5,10H,1-2H3 |
InChIキー |
SGGYNVNTTVCMIQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C1=C(C=C(C=C1)SC)I)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


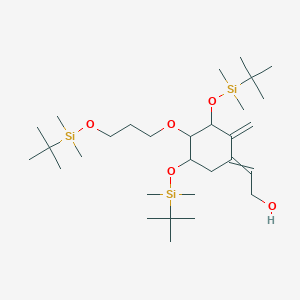
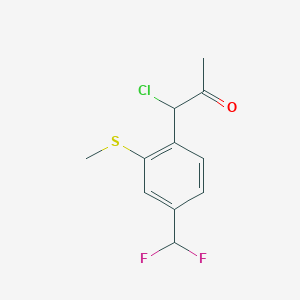
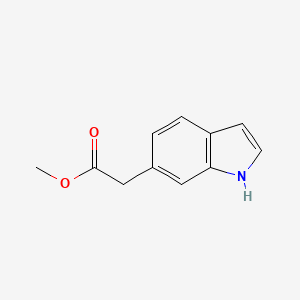
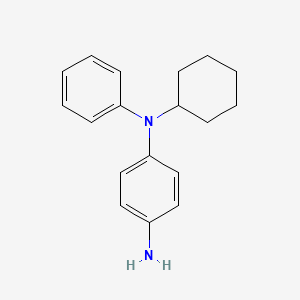

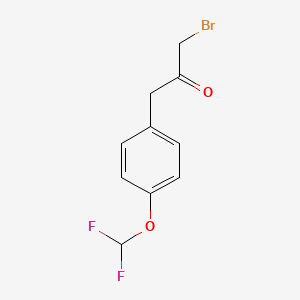

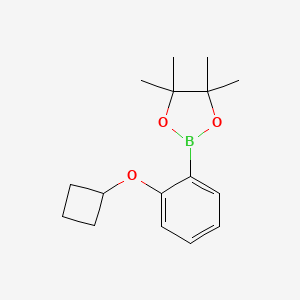
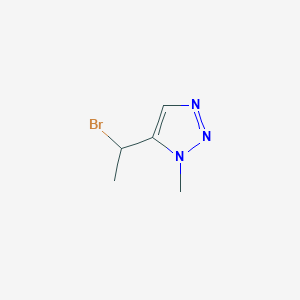

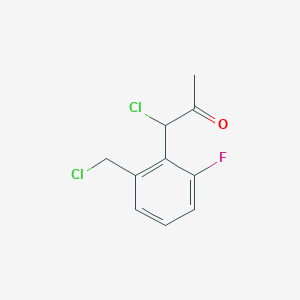
![N-(1-methyl-1H-benzo[d]imidazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14051237.png)

